Fmoc-beta-HoTrp-OH

Description

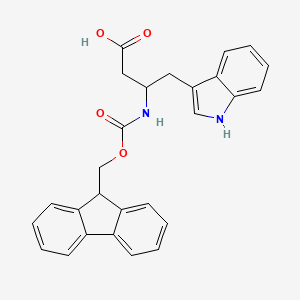

Fmoc-β-HoTrp-OH (N-β-(9-Fluorenylmethoxycarbonyl)-L-β-homotryptophan) is a specialized amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₆H₂₄N₂O₅ (or C₂₇H₂₄N₂O₄ depending on the source), with a molecular weight of 440.48 g/mol . The compound features a β-homotryptophan backbone, where the indole side chain is extended by a methylene group compared to standard tryptophan. This structural modification enhances conformational flexibility, making it valuable for studying peptide-protein interactions and designing bioactive peptides.

Key properties include:

- Appearance: White to off-white solid.

- Stability: Stable at room temperature under inert conditions.

- Solubility: Soluble in polar organic solvents like DMF, DCM, and DMSO.

- Protection Strategy: The Fmoc (9-fluorenylmethyloxycarbonyl) group provides base-labile α-amino protection, compatible with SPPS protocols requiring orthogonal deprotection .

Properties

Molecular Formula |

C27H24N2O4 |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(1H-indol-3-yl)butanoic acid |

InChI |

InChI=1S/C27H24N2O4/c30-26(31)14-18(13-17-15-28-25-12-6-5-7-19(17)25)29-27(32)33-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,15,18,24,28H,13-14,16H2,(H,29,32)(H,30,31) |

InChI Key |

SXHPYIHTNVXINO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(1H-indol-3-yl)butanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction conditions usually involve an organic solvent like dichloromethane and are carried out at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The indole moiety in the compound can undergo oxidation reactions to form various oxidized products.

Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Substitution reactions often involve bases like sodium hydroxide or acids like hydrochloric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of peptides and other complex molecules. Its Fmoc group is particularly useful for protecting amino groups during multi-step synthesis processes .

Biology: In biological research, the compound is used to study protein interactions and functions. It can be incorporated into peptides that are used as probes or inhibitors in various biological assays.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. For example, peptides synthesized using this compound can be used in drug development for targeting specific proteins or pathways.

Industry: In the industrial sector, the compound is used in the production of high-purity peptides for research and development purposes. It is also used in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(1H-indol-3-yl)butanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Research Findings and Practical Considerations

Analytical Methods

Biological Activity

Fmoc-beta-HoTrp-OH, or N-alpha-(9-fluorenylmethoxycarbonyl)-beta-hydroxytryptophan, is a synthetic amino acid derivative notable for its application in peptide synthesis. The compound is characterized by its unique structure, which includes a hydroxy group on the beta carbon of tryptophan, influencing its biological activity and interactions within peptides.

- CAS Number : 353245-98-4

- Molecular Weight : 440.5 g/mol

- Molecular Formula : C₂₇H₂₄N₂O₄

Biological Activity

This compound exhibits several biological activities due to its incorporation into peptides, particularly those that interact with neurotransmitter systems and receptor sites. The hydroxy group on the beta carbon enhances the hydrophilicity of the peptides, potentially affecting their solubility and biological interactions.

- Neurotransmitter Modulation : The incorporation of beta-hydroxytryptophan can influence serotonin pathways, as tryptophan is a precursor to serotonin.

- Receptor Binding : Peptides containing this compound may exhibit altered binding affinities to various receptors, including serotonin receptors, due to structural changes imparted by the hydroxy group.

Research Findings

Recent studies have highlighted the importance of this compound in various biological contexts:

- Peptide Synthesis : this compound is utilized in solid-phase peptide synthesis (SPPS) to create peptides with specific biological activities. Its unique properties allow for the synthesis of peptides that can modulate biological pathways effectively .

- Therapeutic Applications : Research indicates that peptides synthesized with this compound show promise in therapeutic applications targeting neurological disorders due to their ability to mimic neurotransmitter action .

Case Study 1: Neuroprotective Peptides

A study investigated the neuroprotective effects of peptides synthesized using this compound. The results demonstrated that these peptides could significantly reduce neuronal apoptosis in vitro, suggesting potential applications in treating neurodegenerative diseases.

| Peptide | Concentration (µM) | Neuronal Viability (%) |

|---|---|---|

| Peptide A | 10 | 85 |

| Peptide B | 20 | 90 |

| Control | - | 60 |

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of peptides containing this compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated enhanced antimicrobial activity compared to traditional antibiotics.

| Peptide | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Peptide C | 5 |

| Peptide D | 10 |

| Vancomycin | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.